Benzenesulfonamide, ar,ar'-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-
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Overview
Description
Benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) is a complex organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes benzenesulfonamide groups and a dichloro-dihydro-dioxo-anthracenediyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) typically involves multiple steps. The process begins with the preparation of the anthracenediyl core, followed by the introduction of dichloro and dioxo groups. Subsequent steps involve the attachment of benzenesulfonamide groups and the cyclohexyl-ar-methyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the benzenesulfonamide or anthracenediyl core .
Scientific Research Applications
Benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes, photochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar functional groups but lacking the complex anthracenediyl core.
Disperse Red 86: Another benzenesulfonamide derivative used as a colorant in industrial applications.
Uniqueness
What sets benzenesulfonamide, ar,ar’-((6,7-dichloro-9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-ar-methyl-) apart is its unique structure, which combines multiple functional groups and a complex core. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
72845-49-9 |
---|---|
Molecular Formula |
C40H42Cl2N4O6S2 |
Molecular Weight |
809.8 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[[6,7-dichloro-4-[2-(cyclohexylmethylsulfamoyl)anilino]-9,10-dioxoanthracen-1-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C40H42Cl2N4O6S2/c41-29-21-27-28(22-30(29)42)40(48)38-34(46-32-16-8-10-18-36(32)54(51,52)44-24-26-13-5-2-6-14-26)20-19-33(37(38)39(27)47)45-31-15-7-9-17-35(31)53(49,50)43-23-25-11-3-1-4-12-25/h7-10,15-22,25-26,43-46H,1-6,11-14,23-24H2 |
InChI Key |
KRXCLIRTISUUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2NC3=C4C(=C(C=C3)NC5=CC=CC=C5S(=O)(=O)NCC6CCCCC6)C(=O)C7=CC(=C(C=C7C4=O)Cl)Cl |
Origin of Product |
United States |
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